N,N-Diethyl-3,4-dihydroxybenzamide

Description

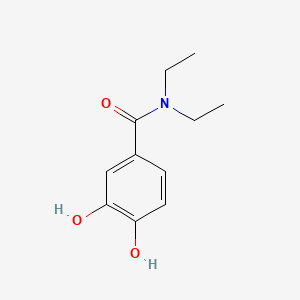

N,N-Diethyl-3,4-dihydroxybenzamide is a benzamide derivative characterized by a 3,4-dihydroxy-substituted benzene ring and an N,N-diethylamide group. The diethyl substitution on the amide nitrogen distinguishes it from other N-alkyl derivatives, influencing steric, electronic, and pharmacokinetic profiles .

Properties

CAS No. |

137609-03-1 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.245 |

IUPAC Name |

N,N-diethyl-3,4-dihydroxybenzamide |

InChI |

InChI=1S/C11H15NO3/c1-3-12(4-2)11(15)8-5-6-9(13)10(14)7-8/h5-7,13-14H,3-4H2,1-2H3 |

InChI Key |

ZGCJRVCUJYJIST-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Benzene Substituents : 3,4-Dihydroxy groups enable hydrogen bonding and metal chelation, critical for biological interactions . Ethyl substituents on the ring () alter electronic properties but reduce polarity compared to hydroxyl groups.

Melanogenesis Inhibition

- N-Ada-3,4-dihydroxybenzamide (adamantyl substituent) shows potent melanogenesis inhibition in melan-a cells (IC₅₀: ~10 μM), attributed to its bulky hydrophobic group enhancing target binding .

- N-Hexyl-3,4-dihydroxybenzamide exhibits moderate activity (IC₅₀: ~25 μM), suggesting alkyl chain length inversely correlates with potency in this series .

- N,N-Diethyl analogue : Predicted lower activity due to shorter chain length, as per CoMFA models .

Antimalarial and Antitumor Activity

- N-Hexyl-3,4-dihydroxybenzamide inhibits Trypanosoma brucei (IC₅₀: 8.2 μM) and exhibits antitumor activity via apoptosis induction .

- Diethyl variant: Limited data, but reduced hydrophobicity may lower cell penetration efficiency compared to hexyl derivatives .

Physicochemical Properties

Crystal Packing and Hydrogen Bonding

- N-Hexyl-3,4-dihydroxybenzamide forms hydrogen-bonded sheets parallel to the (001) plane via O–H···O and C–H···O interactions, enhancing stability .

Solubility and LogP

- LogP Trends : Adamantyl (LogP ~4.5) > Hexyl (LogP ~3.2) > Diethyl (LogP ~2.1*), correlating with hydrophobicity and bioavailability .

- Aqueous Solubility : Diethyl derivatives likely exhibit higher solubility than adamantyl or hexyl analogues due to reduced alkyl chain length .

Computational Insights (CoMFA Studies)

A Comparative Molecular Field Analysis (CoMFA) of N-alkyl-3,4-dihydroxybenzamides revealed:

- Steric Effects: Bulky substituents (e.g., adamantyl) enhance melanogenesis inhibition by filling hydrophobic pockets in tyrosinase .

- Electrostatic Effects : 3,4-Dihydroxy groups are critical for hydrogen bonding with enzyme active sites .

- Prediction for Diethyl Variant : Moderate activity due to balanced steric and electronic profiles but inferior to adamantyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.